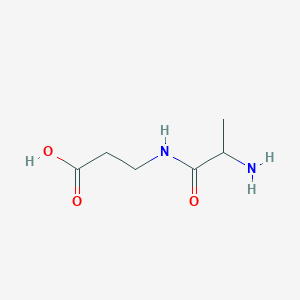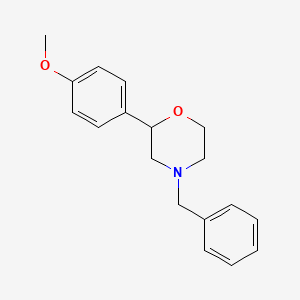
4-benzyl-2-(4-methoxyphenyl)morpholine
Overview
Description
4-benzyl-2-(4-methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastroprokinetic Activity : A study by Kalo et al. (1995) explored compounds related to 4-benzyl-2-(4-methoxyphenyl)morpholine for their gastroprokinetic activity. They found that certain derivatives showed potent activity, indicating potential applications in gastrointestinal disorders (Kalo et al., 1995).
Physicochemical Properties and Biodegradability : Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, examining their physicochemical properties, cytotoxicity, and biodegradability. These findings are significant for understanding the environmental and biological interactions of such compounds (Pernak et al., 2011).
Amination Reaction Studies : Jurd (1978) reported on the novel amination reactions involving 2-benzyl-5-methoxy-1,4-benzoquinones and morpholine, leading to the formation of unique compounds. This research provides insights into novel chemical reactions and potential applications in synthetic chemistry (Jurd, 1978).
Synthesis Techniques : Tan Bin (2011) conducted research on synthesizing 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the synthetic routes and methods used for producing such compounds (Tan Bin, 2011).
α-Glucosidase Inhibitory Potential : Menteşe et al. (2020) synthesized 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. This study indicates possible therapeutic applications in treating diseases like diabetes (Menteşe et al., 2020).
Chiral Synthesis and Potential Medical Applications : Prabhakaran et al. (2004) discussed the chiral synthesis of 2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, potentially useful in the synthesis of norepinephrine reuptake inhibitors (Prabhakaran et al., 2004).
Catalysis and Chemical Reactions : Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed hydroamination reaction of vinylarenes, including morpholine derivatives. This study is important for understanding catalytic processes in organic synthesis (Utsunomiya & Hartwig, 2003).
Properties
IUPAC Name |
4-benzyl-2-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-9-7-16(8-10-17)18-14-19(11-12-21-18)13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOPUYKZRQCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
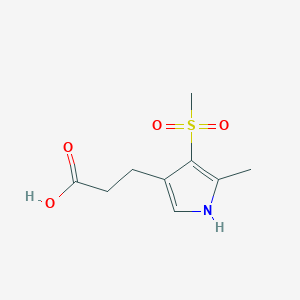
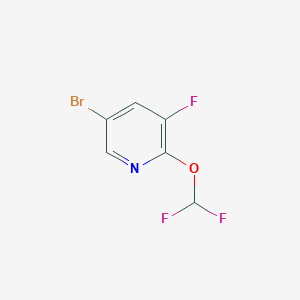

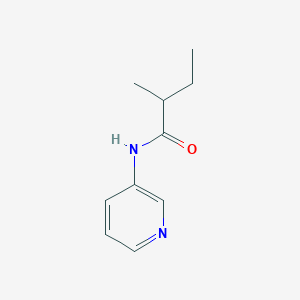
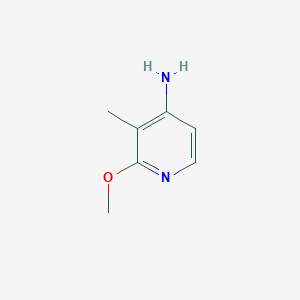
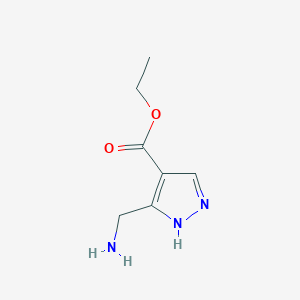


![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
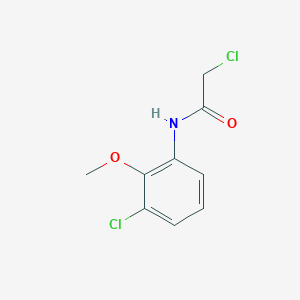

![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
